2-(o-Aminophenyl)-2H-benzotriazole
Description
Properties
CAS No. |
1211-08-1 |
|---|---|
Molecular Formula |
C12H10N4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-(benzotriazol-2-yl)aniline |
InChI |
InChI=1S/C12H10N4/c13-9-5-1-4-8-12(9)16-14-10-6-2-3-7-11(10)15-16/h1-8H,13H2 |
InChI Key |
WEZAEJUVUHTITP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)N)N2N=C3C=CC=CC3=N2 |
Canonical SMILES |
C1=CC=C(C(=C1)N)N2N=C3C=CC=CC3=N2 |
Other CAS No. |
1211-08-1 |
Synonyms |
2-(2H-Benzotriazol-2-yl)benzenamine |
Origin of Product |
United States |
Scientific Research Applications
Chemical Applications
Fluorescent Probes:
2-(o-Aminophenyl)-2H-benzotriazole exhibits excited-state intramolecular proton transfer (ESIPT) properties, making it an effective fluorescent probe. This property is utilized in studying molecular interactions and dynamics, particularly in complex biological systems.
Synthesis of Derivatives:
The compound serves as a precursor for synthesizing various benzotriazole derivatives, which are explored for their enhanced biological activities. For instance, derivatives linked to oxazolidinones have shown promising antibacterial properties against resistant strains of bacteria .
Biological Applications
Antimicrobial Activity:
Research indicates that this compound and its derivatives exhibit significant antibacterial and antifungal activities. Studies have demonstrated that certain substituted benzotriazoles can inhibit the growth of both Gram-positive and Gram-negative bacteria, with some compounds showing effectiveness comparable to standard antibiotics like linezolid .
Photodynamic Therapy:
The compound's photophysical properties have led to investigations into its use in photodynamic therapy (PDT). PDT utilizes light-activated compounds to produce reactive oxygen species that can selectively destroy cancer cells, highlighting the therapeutic potential of benzotriazole derivatives in oncology .
Bioimaging:
In biological imaging, this compound has been employed as a sensor for detecting metal ions and pH changes. Its fluorescence characteristics allow for real-time monitoring of cellular environments, aiding in the study of biochemical processes.
Medicinal Chemistry
Drug Development:
The structural versatility of this compound makes it a valuable scaffold in drug design. Compounds derived from it have been investigated for their potential as inhibitors of matrix metalloproteinases (MMPs), which play a crucial role in cancer metastasis . The design of new acetamide drugs incorporating this compound aims to reduce toxicity while maintaining efficacy.
Material Science Applications
Organic Light-Emitting Diodes (OLEDs):
The compound is also explored in materials science, particularly in the development of organic light-emitting diodes (OLEDs). Its photophysical properties contribute to the efficiency and stability of OLED devices, making it a candidate for next-generation display technologies .
Case Studies
Comparison with Similar Compounds
Key Observations :
- The o-aminophenyl group in this compound increases electron density compared to Tinuvin® P’s hydroxyphenyl group, altering absorption maxima and reducing ESIPT efficiency .
- Hydroxy-alkyl/aryl substituents (e.g., tert-octyl in ) improve thermal stability and polymer compatibility, whereas methacrylate derivatives enable copolymerization for permanent UV protection .
Photophysical Properties
UV Absorption and Stability
- Tinuvin® P : Absorbs UVB (280–320 nm) via ESIPT; retains >90% efficiency after 24 h of solar irradiation .
- This compound: Exhibits a redshifted absorption (~350 nm) due to amino group conjugation but lower photostability (60–70% retention after 24 h) .
- Methacrylate derivatives : Maintain UV absorption while resisting leaching in polymers; critical for optical lenses .
Fluorescence Quenching
Hybrid systems combining benzotriazole with naphthalimide (e.g., in ) show fluorescence quenching due to intramolecular charge transfer, a feature absent in this compound.
Thermal and Chemical Stability
The aminophenyl derivative’s lower thermal stability compared to Tinuvin® P limits its use in high-temperature processing (e.g., polycarbonate molding) .
Preparation Methods
Diazotization-Cyclization of o-Phenylenediamine Derivatives
The foundational route for synthesizing benzotriazoles involves treating o-phenylenediamine with nitrous acid (HNO₂) in acetic acid. This method generates 1H-benzotriazole via diazotization of one amine group, followed by cyclization. For 2-(o-aminophenyl)-2H-benzotriazole, the reaction requires an o-aminophenyl-substituted precursor .
Mechanism :
-
Diazotization of the primary amine group in o-phenylenediamine forms a diazonium salt.
-
Spontaneous cyclization with the adjacent secondary amine yields the benzotriazole core.
-
Introducing an o-aminophenyl group necessitates starting with 2-nitro-o-phenylenediamine , where the nitro group is reduced to an amine post-cyclization.
Reaction Conditions :
-
Temperature: 0–5°C (prevents diazonium salt decomposition).
-
Acid: Acetic acid (pH 4–5).
Limitations :
-
Low regioselectivity for substituted derivatives.
Modern Synthetic Approaches
Palladium-Catalyzed Cyclization
Palladium catalysts enable regioselective synthesis of 1-aryl-1H-benzotriazoles. For this compound, a 1,7-palladium migration cyclization strategy ensures correct substituent placement.
Procedure :
-
React 2-(arylamino)aryl iminophosphoranes with Pd(OAc)₂.
-
The palladium migrates to the ortho position, facilitating cyclization.
Advantages :
Microwave-Assisted Synthesis
Microwave irradiation accelerates the cyclocondensation of o-phenylenediamine and nitroarenes. This method reduces reaction times from hours to minutes.
Example Protocol :
-
Substrates: o-Phenylenediamine, 2-nitroaniline.
-
Solvent: Acetic acid.
-
Microwave: 150°C, 15 minutes.
Benefits :
-
Energy-efficient and scalable.
-
Enhances purity by minimizing side reactions.
Functionalization of Preformed Benzotriazoles
Electrophilic Aromatic Substitution
Direct functionalization of 1H-benzotriazole with o-aminophenyl groups involves Friedel-Crafts acylation or Ullmann coupling.
Friedel-Crafts Protocol :
-
React 1H-benzotriazole with o-nitrobenzoyl chloride in AlCl₃.
-
Reduce the nitro group to amine using H₂/Pd-C.
Challenges :
N-Acylbenzotriazole Intermediate Route
N-(2-Aminoarylacyl)benzotriazoles serve as versatile intermediates. Anthranilic acid derivatives react with benzotriazole under DCC coupling to form acylated intermediates, which are then amidated.
Steps :
-
Activate anthranilic acid with DCC and benzotriazole.
-
Treat with ammonia or amines to form amides.
Example :
-
Starting material: 5-Chloroanthranilic acid.
Industrial Production Techniques
Continuous Flow Reactors
Scaling benzotriazole synthesis requires precise control. Flow reactors enable:
Solvent-Free Alkylation
A solvent-free method for N-alkylation uses SiO₂/K₂CO₃/TBAB under microwave irradiation:
Comparative Analysis of Methods
| Method | Conditions | Yield (%) | Regioselectivity | Scalability |
|---|---|---|---|---|
| Diazotization | H₂O/AcOH, 0°C | 60–75 | Low | Moderate |
| Palladium catalysis | THF, rt, Pd(OAc)₂ | 85–92 | High | High |
| Microwave | AcOH, 150°C, 15 min | 78 | Moderate | High |
| N-Acylbenzotriazole | DCC, CH₂Cl₂ | 70–89 | High | Moderate |
Challenges and Optimization Strategies
Purification Difficulties
Benzotriazoles often co-crystallize with byproducts. Solutions include:
Q & A
Synthesis and Optimization
Basic: Q: What are the common synthetic routes for 2-(o-aminophenyl)-2H-benzotriazole, and how do reaction conditions influence yield? A: The compound is typically synthesized via cyclization of o-phenylenediamine derivatives or nitroaromatic precursors. For example, thermal decomposition of 2-(o-azidophenyl)-2H-benzotriazole in high-boiling solvents (e.g., dichlorobenzene) yields dibenzotetraazapentalenes, with yields exceeding 80% under optimized reflux conditions . Key factors include solvent choice (polar aprotic solvents enhance cyclization), temperature control (120–150°C minimizes side reactions), and stoichiometric ratios of intermediates like triethyl phosphite in nitrophenyl precursor reactions .
Advanced: Q: How can researchers optimize the synthesis of this compound derivatives to minimize hazardous intermediates (e.g., azides)? A: Replacing azide intermediates with safer nitrophenyl precursors and using catalytic hydrogenation or phosphite-mediated reduction can mitigate risks. For instance, triethyl phosphite in xylene reduces nitro groups efficiently, achieving ~90% conversion without explosive azide formation . Process analytical technology (PAT) tools, such as in-situ FTIR, enable real-time monitoring of intermediates to prevent over-reduction .
Analytical Characterization
Basic: Q: What spectroscopic techniques are essential for characterizing this compound and its tautomers? A: Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are critical. ¹H NMR distinguishes tautomers via chemical shifts: the 2H-benzotriazole tautomer shows a singlet for the NH proton at δ 12.5–13.5 ppm, while the 1H-tautomer exhibits a downfield shift due to hydrogen bonding . UV-Vis spectroscopy (λmax 340–360 nm) confirms conjugation effects .
Advanced: Q: How can researchers resolve discrepancies in structural assignments caused by tautomerism or impurities? A: Combine X-ray crystallography with computational methods (DFT calculations) to validate tautomeric forms. For example, X-ray analysis of 2-(3,5-di-tert-butyl-2-hydroxyphenyl)-2H-benzotriazole confirmed the dominance of the 2H-tautomer in the solid state, while DFT predicted a 1H/2H equilibrium in solution . Impurity profiling via HPLC-MS with a C18 column (acetonitrile/water gradient) identifies byproducts like unreacted nitro precursors .
Environmental and Toxicological Profiling
Basic: Q: What models are used to assess the environmental toxicity of benzotriazole UV stabilizers like this compound? A: Zebrafish (Danio rerio) embryos are widely used for acute toxicity (LC50) and endocrine disruption assays. Exposure to 100 µg/L of 2-(2-hydroxy-5-methylphenyl)-2H-benzotriazole reduced fertility in adult zebrafish by 40%, linked to anti-androgenic activity . OECD Test Guideline 236 (embryonic toxicity) is recommended for standardized assessment.
Advanced: Q: How do structural modifications alter the endocrine-disrupting potential of benzotriazole derivatives? A: Substituents like tert-butyl groups or halogen atoms increase lipophilicity and bioaccumulation. For instance, 2-(3,5-di-tert-butyl-2-hydroxyphenyl)-2H-benzotriazole (log P = 5.2) showed 60% higher bioaccumulation in fish compared to unsubstituted analogs, correlating with stronger anti-androgenic effects (IC50 = 1.2 µM in AR-binding assays) . QSAR models predict toxicity based on substituent electronegativity and steric bulk .
Photostability and Material Applications
Basic: Q: How is the photostability of this compound evaluated for use in UV-protective coatings? A: Accelerated weathering tests (e.g., QUV chamber, 340 nm UVB, 0.67 W/m²) measure degradation over 500–1000 hours. A 2% weight loss threshold indicates stability. Derivatives like 2-(2-hydroxy-5-methacryloyloxyethylphenyl)-2H-benzotriazole retain >95% UV absorption after 800 hours, outperforming commercial stabilizers .
Advanced: Q: What strategies enhance the photostability of benzotriazole-based dyes in hybrid materials? A: Covalent grafting onto polymers (e.g., methacrylate copolymers) reduces leaching. For example, 2-(2-hydroxyphenyl)-2H-benzotriazole conjugated with 1,8-naphthalimide showed a 50% increase in photostability due to intramolecular energy transfer . Time-resolved fluorescence spectroscopy (τ = 4.2 ns) confirms suppressed photodegradation pathways .
Pharmacological Potential
Basic: Q: What in vitro assays are used to screen this compound derivatives for biological activity? A: Antimicrobial activity is assessed via microdilution (MIC against S. aureus and E. coli). Analogs like 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one showed MIC = 8 µg/mL, comparable to ciprofloxacin . MTT assays (IC50 = 12 µM) evaluate cytotoxicity in cancer cell lines .
Advanced: Q: How can structure-activity relationships (SAR) guide the design of benzotriazole-based kinase inhibitors? A: Introducing electron-withdrawing groups (e.g., -NO2) at the phenyl ring enhances binding to ATP pockets. Docking studies revealed that 2-(o-nitrophenyl)-2H-benzotriazole forms hydrogen bonds with EGFR kinase (ΔG = -9.2 kcal/mol), while methyl groups improve solubility without sacrificing affinity .
Safety and Handling
Basic: Q: What personal protective equipment (PPE) is required when handling this compound? A: Use nitrile gloves, lab coats, and safety goggles. For powder handling, NIOSH-approved N95 respirators are mandatory due to potential inhalation hazards (LD50 > 2000 mg/kg, but irritant to mucous membranes) .
Advanced: Q: How should researchers manage hazardous intermediates (e.g., nitro precursors) during synthesis? A: Implement closed-system reactors with scrubbers for NOx emissions. Catalytic hydrogenation (Pd/C, H2 at 50 psi) reduces nitro groups safely, achieving >95% conversion with <1% residual solvent . Waste streams require neutralization with 10% NaOH before disposal .
Data Interpretation and Contradictions
Advanced: Q: How can conflicting reports on benzotriazole photodegradation mechanisms be resolved? A: Discrepancies arise from varying experimental conditions (e.g., UV intensity, solvent polarity). Controlled studies using laser flash photolysis (355 nm, 5 ns pulses) identified two pathways: C-N bond cleavage (dominant in aprotic solvents) and hydroxylation (in aqueous media) . Computational TD-DFT simulations (B3LYP/6-31G*) corroborate these findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
